molecular formula C20H25N3OS B2551169 2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034322-82-0

2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2551169
CAS No.: 2034322-82-0
M. Wt: 355.5
InChI Key: ATZRJWINIHMNKV-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a benzylthio group, a pyridinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylthiol with an acetamide derivative, followed by the introduction of the pyridinyl and piperidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing groups or to alter the oxidation state of sulfur.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c24-20(16-25-15-18-4-2-1-3-5-18)22-14-17-8-12-23(13-9-17)19-6-10-21-11-7-19/h1-7,10-11,17H,8-9,12-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZRJWINIHMNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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